molecular formula C17H21ClN4O B2752168 3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide CAS No. 2224351-04-4

3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide

Cat. No.: B2752168
CAS No.: 2224351-04-4
M. Wt: 332.83
InChI Key: WNPCJWAUZXHSDP-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a cyanocyclopropyl group via a propanamide linkage. It is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chloroaniline with ethylene glycol to form 1-(3-chlorophenyl)piperazine.

    Attachment of the Cyanocyclopropyl Group: The piperazine intermediate is then reacted with 1-cyanocyclopropane carboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.

The reaction conditions generally include:

    Temperature: The reactions are typically carried out at room temperature to moderate temperatures (20-50°C).

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalysts: No specific catalysts are required, but bases like triethylamine are used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Methods such as recrystallization or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound is believed to act as a serotonin receptor antagonist, thereby modulating neurotransmitter activity in the brain. This interaction can influence mood and anxiety levels, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A simpler analogue with similar pharmacological properties.

    N-(1-Cyanocyclopropyl)piperazine: Another derivative with a different substitution pattern.

    3-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide: A closely related compound with a different position of the chlorine atom.

Uniqueness

3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide is unique due to its specific substitution pattern, which can result in distinct pharmacological profiles and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic development.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c18-14-2-1-3-15(12-14)22-10-8-21(9-11-22)7-4-16(23)20-17(13-19)5-6-17/h1-3,12H,4-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPCJWAUZXHSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CCN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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